molecular formula C10H11N3O2 B3131081 2-Amino-3-benzoimidazol-1-YL-propionic acid CAS No. 34897-21-7

2-Amino-3-benzoimidazol-1-YL-propionic acid

Cat. No.: B3131081
CAS No.: 34897-21-7
M. Wt: 205.21 g/mol
InChI Key: JIZBYCXGVFKHFF-UHFFFAOYSA-N
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Description

2-Amino-3-benzoimidazol-1-YL-propionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoimidazol-1-YL-propionic acid typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of alumina-sulfuric acid as a solid acid catalyst, which facilitates the formation of the benzimidazole ring under mild reaction conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoimidazol-1-YL-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-Amino-3-benzoimidazol-1-YL-propionic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential use as therapeutic agents.

    Industry: The compound is used in the development of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoimidazol-1-YL-propionic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, inhibit enzyme activity, and interfere with cellular processes such as tubulin polymerization. These interactions can lead to the disruption of cellular functions and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-benzoimidazol-1-YL-propionic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

2-amino-3-(benzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13/h1-4,6-7H,5,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZBYCXGVFKHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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